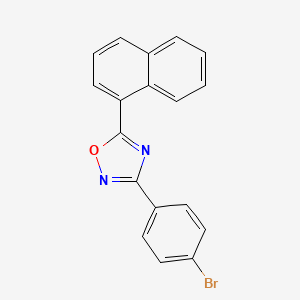![molecular formula C9H12N4O2 B6132816 N-{imino[(4-methoxyphenyl)amino]methyl}urea](/img/structure/B6132816.png)
N-{imino[(4-methoxyphenyl)amino]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{imino[(4-methoxyphenyl)amino]methyl}urea, also known as MNI-137, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of endogenous lipid mediators. The inhibition of sEH by MNI-137 has been shown to have various biochemical and physiological effects, which have made it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-{imino[(4-methoxyphenyl)amino]methyl}urea is a potent inhibitor of sEH, which is responsible for the metabolism of endogenous lipid mediators such as epoxyeicosatrienoic acids (EETs). EETs have been shown to have various beneficial effects, including anti-inflammatory and vasodilatory effects. The inhibition of sEH by N-{imino[(4-methoxyphenyl)amino]methyl}urea leads to an increase in the levels of EETs, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-{imino[(4-methoxyphenyl)amino]methyl}urea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. Additionally, N-{imino[(4-methoxyphenyl)amino]methyl}urea has been shown to have antihypertensive effects and may be useful in the treatment of hypertension. N-{imino[(4-methoxyphenyl)amino]methyl}urea has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-{imino[(4-methoxyphenyl)amino]methyl}urea has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, which makes it a useful tool for studying the role of sEH in various biological processes. Additionally, N-{imino[(4-methoxyphenyl)amino]methyl}urea has been shown to have low toxicity and is well-tolerated in animal models. However, N-{imino[(4-methoxyphenyl)amino]methyl}urea has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain assays. Additionally, N-{imino[(4-methoxyphenyl)amino]methyl}urea has a relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the study of N-{imino[(4-methoxyphenyl)amino]methyl}urea. One potential direction is the development of N-{imino[(4-methoxyphenyl)amino]methyl}urea analogs with improved pharmacokinetic properties. Additionally, the therapeutic potential of N-{imino[(4-methoxyphenyl)amino]methyl}urea in various diseases, such as hypertension and neurological disorders, warrants further investigation. The role of sEH in other biological processes, such as angiogenesis and wound healing, also requires further study. Overall, the study of N-{imino[(4-methoxyphenyl)amino]methyl}urea and its effects on sEH inhibition has the potential to lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-{imino[(4-methoxyphenyl)amino]methyl}urea involves the reaction of 4-methoxyaniline and N,N-dimethylcarbamoyl chloride to form N-(4-methoxyphenyl)carbamoyl chloride. This intermediate is then reacted with N-(hydroxyimino)methyl-N-methylcarbamoyl chloride to form N-{imino[(4-methoxyphenyl)amino]methyl}urea. The synthesis of N-{imino[(4-methoxyphenyl)amino]methyl}urea has been optimized to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-{imino[(4-methoxyphenyl)amino]methyl}urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antihypertensive effects in various animal models. Additionally, N-{imino[(4-methoxyphenyl)amino]methyl}urea has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[N'-(4-methoxyphenyl)carbamimidoyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-15-7-4-2-6(3-5-7)12-8(10)13-9(11)14/h2-5H,1H3,(H5,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCMWUAKHXTPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6132735.png)
![1-cyclohexyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6132740.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132746.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)
![propyl 4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6132772.png)
![1-[benzyl(methyl)amino]-3-(5-{[(cyclohexylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6132777.png)

![4-methoxy-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6132793.png)
![N-cyclopropyl-N'-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6132795.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6132806.png)
![N-[1-(4-fluorophenyl)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6132810.png)
![methyl (1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6132826.png)
![ethyl 2-(3-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6132834.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6132840.png)